
4-(1,3-Diphenylbutyl)-m-xylene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 282-592-2, also known as ferromolybdenum slags, is a byproduct of the ferromolybdenum production process. Ferromolybdenum is an alloy of iron and molybdenum, which is used to add molybdenum to steel and other iron-based alloys. This compound is significant in various industrial applications due to its unique properties and composition .
準備方法
Synthetic Routes and Reaction Conditions: Ferromolybdenum slags are produced during the smelting process of molybdenum ores. The primary method involves the reduction of molybdenum trioxide (MoO3) with iron in an electric arc furnace. The reaction conditions typically include high temperatures and a controlled atmosphere to ensure the efficient reduction of molybdenum trioxide to ferromolybdenum .
Industrial Production Methods: In industrial settings, ferromolybdenum is produced by mixing molybdenum trioxide with iron and other reducing agents in a furnace. The mixture is heated to high temperatures, causing the molybdenum trioxide to reduce and form ferromolybdenum. The byproduct of this process is ferromolybdenum slags, which are collected and processed for various applications .
化学反応の分析
Types of Reactions: Ferromolybdenum slags undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for the processing and utilization of the compound in various applications .
Common Reagents and Conditions: Common reagents used in the reactions involving ferromolybdenum slags include oxygen, hydrogen, and various acids and bases. The reaction conditions typically involve high temperatures and controlled atmospheres to ensure the desired chemical transformations .
Major Products Formed: The major products formed from the reactions of ferromolybdenum slags include molybdenum oxides, iron oxides, and various molybdenum compounds. These products are valuable in different industrial and scientific applications .
科学的研究の応用
Ferromolybdenum slags have a wide range of scientific research applications. In chemistry, they are used as catalysts and in the synthesis of various molybdenum compounds. In biology, they are studied for their potential use in medical treatments and as components in biomedical devices. In the industrial sector, ferromolybdenum slags are used in the production of high-strength steel and other alloys, as well as in the manufacturing of electronic components .
作用機序
The mechanism by which ferromolybdenum slags exert their effects involves the interaction of molybdenum and iron with various molecular targets and pathways. Molybdenum acts as a catalyst in many chemical reactions, facilitating the transformation of reactants into products. The iron component of the slags also plays a crucial role in enhancing the mechanical properties of steel and other alloys .
類似化合物との比較
Similar Compounds: Similar compounds to ferromolybdenum slags include other molybdenum-containing alloys and byproducts, such as molybdenum disulfide and molybdenum trioxide. These compounds share some properties with ferromolybdenum slags but differ in their specific applications and chemical behavior .
Uniqueness: Ferromolybdenum slags are unique due to their specific composition and the presence of both molybdenum and iron. This combination of elements gives the slags distinct properties that make them valuable in various industrial and scientific applications. The high molybdenum content in the slags also enhances their catalytic activity and mechanical strength .
特性
CAS番号 |
84255-43-6 |
|---|---|
分子式 |
C24H26 |
分子量 |
314.5 g/mol |
IUPAC名 |
1-(1,3-diphenylbutyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C24H26/c1-18-14-15-23(20(3)16-18)24(22-12-8-5-9-13-22)17-19(2)21-10-6-4-7-11-21/h4-16,19,24H,17H2,1-3H3 |
InChIキー |
CVMZUUAJZMBCDI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C(CC(C)C2=CC=CC=C2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


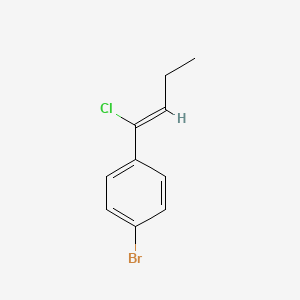
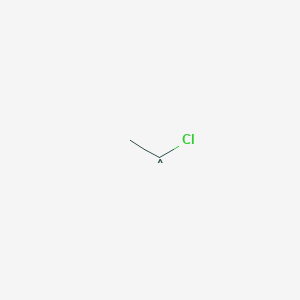

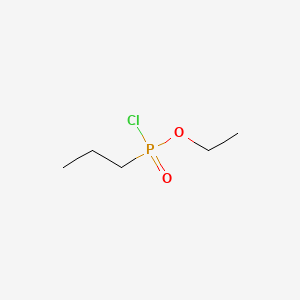
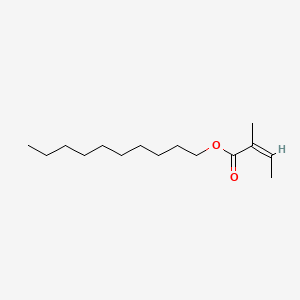
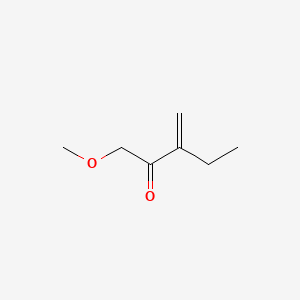
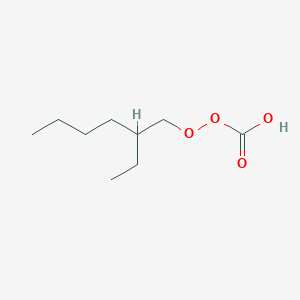
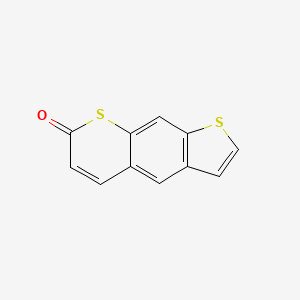
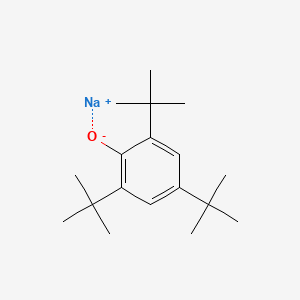
![1-[(Tert-butylamino)methyl]naphthalen-2-ol;hydrochloride](/img/structure/B12647987.png)
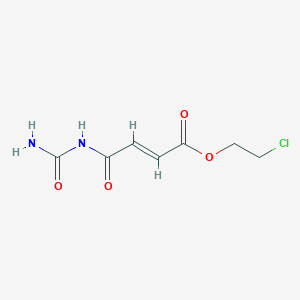

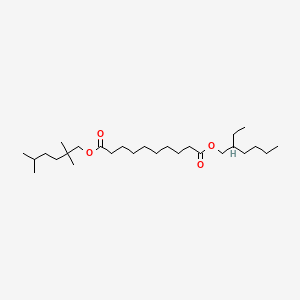
![[(Dimethylphosphinoyl)methyl]phosphonic acid](/img/structure/B12648024.png)
